![molecular formula C19H24F3N3O2S B2690040 N1-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 2034317-45-6](/img/structure/B2690040.png)
N1-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
N1-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H24F3N3O2S and its molecular weight is 415.48. The purity is usually 95%.
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Scientific Research Applications
Molecular Pharmacology
- Research into related compounds has provided insights into molecular interactions with cannabinoid receptors, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), demonstrating the significance of conformational analysis around certain substituents for receptor binding and antagonist activity. Such studies contribute to understanding the steric and electrostatic requirements for receptor-ligand interactions, which are crucial for drug design targeting cannabinoid receptors (Shim et al., 2002).
Synthetic Methodology
- Novel synthetic approaches have been developed for di- and mono-oxalamides, offering new pathways for the synthesis of complex molecules including oxalamides. These methods, which involve acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, provide operational simplicity and high yields, which are beneficial for the synthesis of compounds with potential pharmacological activities (Mamedov et al., 2016).
Computational Chemistry
- Computational studies and crystallographic analyses have been employed to understand the structural characteristics of related compounds, such as [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime. These studies reveal the conformation of the piperidine ring and the interactions that stabilize the crystal structure, providing insights into the molecular design and structural optimization for enhanced activity (Karthik et al., 2021).
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Biochemical Pathways
The compound also contains an indole nucleus, which is found in many bioactive compounds . Indole derivatives can affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. Piperidine and indole derivatives can have diverse pharmacokinetic properties .
Result of Action
The cellular and molecular effects of the compound would depend on its specific targets and mode of action. Piperidine and indole derivatives can have a wide range of effects, from anti-inflammatory and anticancer effects to antimicrobial and antiviral activities .
properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O2S/c20-19(21,22)14-2-1-3-15(10-14)24-18(27)17(26)23-11-13-4-7-25(8-5-13)16-6-9-28-12-16/h1-3,10,13,16H,4-9,11-12H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANYRVMMRXOJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide |
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